3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid
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Overview
Description
3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler oxazole compounds. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the oxazole ring or the propanoic acid moiety .
Scientific Research Applications
3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved . Further research is needed to fully elucidate the detailed mechanisms and pathways through which this compound exerts its effects.
Comparison with Similar Compounds
3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
3-(2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl)propanoic acid: This compound has a similar structure but with a methyl group on the cyclopropyl ring.
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds have different substituents on the oxazole ring and exhibit distinct biological activities.
Properties
IUPAC Name |
3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8(12)4-3-7-5-10-9(13-7)6-1-2-6/h5-6H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQJTWNECXABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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